

Fimepinostat Dosing Regimens in Preclinical and Clinical Studies

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fimepinostat

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The table below summarizes key dosing schedules and durations from recent research, which can serve as a reference for designing your experiments.

Cancer Model / Context	Recommended Dose	Schedule	Treatment Duration	Primary Endpoint/Outcome	Source / Citation
Diffuse Large B-Cell Lymphoma (Clinical)	60 mg	Once daily, 5 days on/2 days off per 21-day cycle	Cycles repeated until disease progression or unacceptable toxicity	Recommended Phase 2 dose (RP2D); anti-tumor activity [1]	
Endometrial Cancer (Preclinical)	50-100 mg/kg	Oral gavage, specific schedule not detailed	Not specified; assessed at tumor volume endpoint	Significant tumor growth inhibition [2]	
Glioblastoma (Preclinical)	10 mg/kg	Oral gavage, daily	21 days	Significant inhibition of tumor growth; enhanced survival [3]	

Cancer Model / Context	Recommended Dose	Schedule	Treatment Duration	Primary Endpoint/Outcome	Source / Citation
Pediatric Brain Tumors (Clinical Trial)	To be determined (Phase 1)	To be determined (Phase 1)	Not specified in available document	Safety, tolerability, and target engagement [4]	
Cushing's Disease (Clinical Trial)	30 mg / 60 mg	Once daily	4 weeks	Short-term safety and efficacy pilot study [5]	

Detailed Experimental Protocols for In Vivo Studies

To help you replicate and build upon these studies, here is a detailed methodology for assessing **fimepinostat** efficacy in a mouse xenograft model, based on the approaches used in the search results.

- **Cell Line and Culture:** Use human cancer cell lines relevant to your research (e.g., U87 for glioblastoma [3]). Culture cells in recommended media (e.g., DMEM with 10% FBS) and maintain in a humidified incubator at 37°C with 5% CO₂ [3].
- **Xenograft Model Establishment:** Subcutaneously inject 5×10⁶ cells, resuspended in a 50% (v/v) Matrigel solution, into the flanks of 4-6 week old female athymic nude mice [3] [6].
- **Randomization and Dosing:** Randomize mice into control and treatment groups when tumor volumes reach approximately 150-200 mm³. Calculate tumor volume using the formula: (width² × length)/2 [3] [6].
- **Drug Formulation and Administration:** Formulate **fimepinostat** in 30% Captisol solution [2] [6]. Administer to the treatment group via oral gavage daily at the chosen dose (e.g., 10 mg/kg for glioblastoma [3]). Administer an equal volume of the vehicle solution (30% Captisol) to the control group.
- **Tumor Monitoring and Endpoint:** Monitor tumor volume and mouse body weight every 3-5 days. The typical study duration is 21 days [3], or you can establish a specific tumor volume endpoint (e.g., 800 mm³) as a humane endpoint [6].

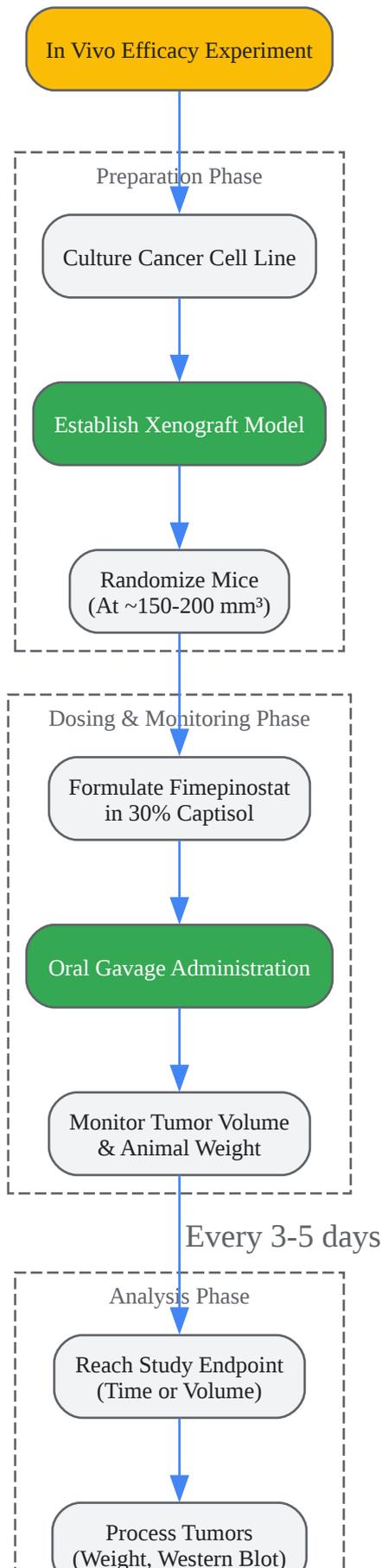
Troubleshooting Common In Vivo Experiment Issues

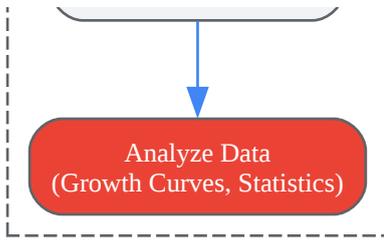
Here are some common challenges you might encounter and potential solutions, drawn from the experimental contexts.

- **Issue: Inconsistent anti-tumor efficacy between experiments**
 - **Potential Cause & Solution:** The metabolic state of the animal model can influence drug efficacy. One study found **fimepinostat** was most effective in reducing tumor growth in mice on high-fat diets [2]. **Ensure consistency and consider reporting the diet of your animal models.** Monitor serum IGF-1 levels as a potential pharmacodynamic biomarker for drug effect [2].
- **Issue: Excessive toxicity or animal weight loss**
 - **Potential Cause & Solution:** The chosen dose or schedule may be too aggressive. **Consider implementing an intermittent dosing schedule.** The clinical RP2D for lymphoma uses a "5 days on, 2 days off" weekly schedule [1], which could be adapted for preclinical studies to improve tolerability.
- **Issue: Poor solubility or stability of the drug formulation**
 - **Potential Cause & Solution:** Using an incorrect formulation vehicle can lead to inconsistent dosing. **Adhere to the established formulation guidelines.** The cited studies consistently use 30% Captisol as the vehicle for in vivo administration [2] [6].

Mechanism of Action & Experimental Workflow

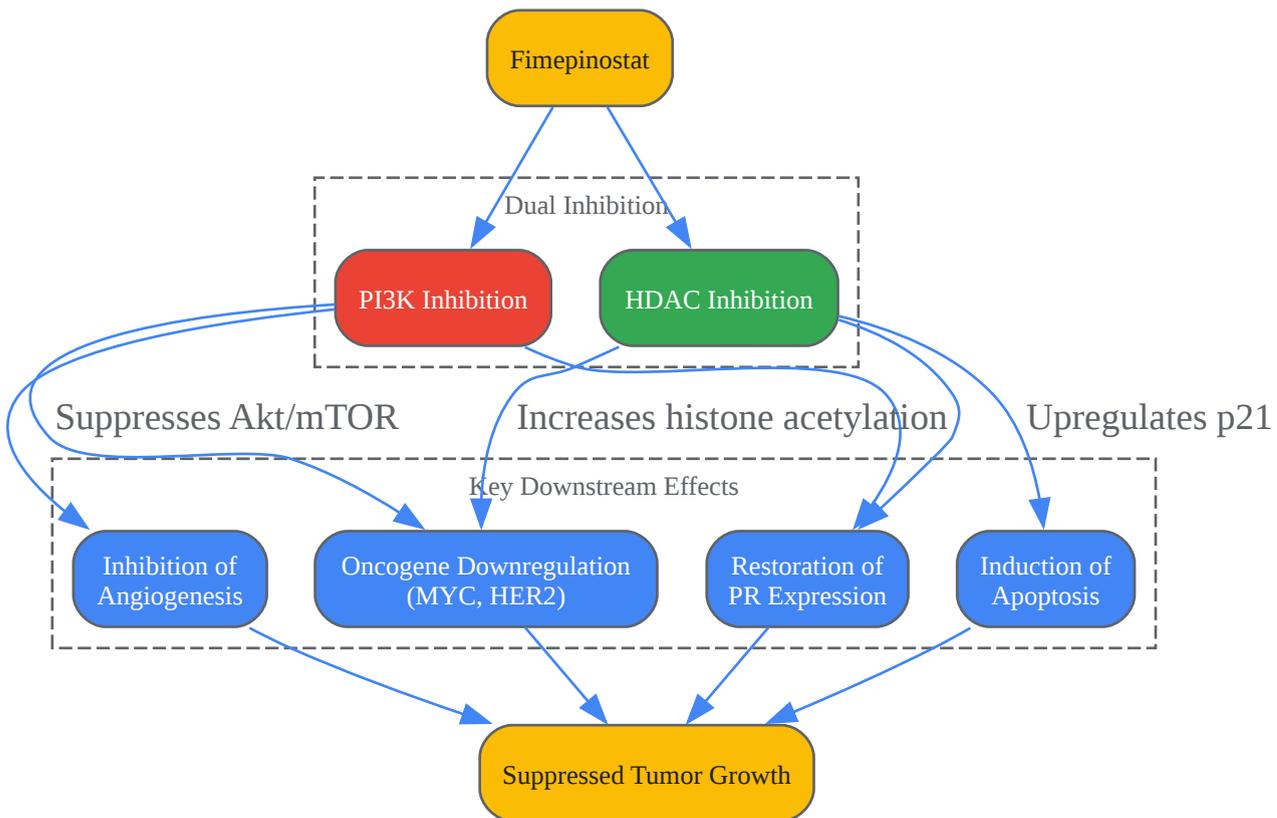
To help visualize the drug's mechanism and the flow of a typical in vivo efficacy experiment, refer to the following diagrams.





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Diagram 1: In Vivo Efficacy Experiment Workflow



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Diagram 2: Fimepinostat's Mechanism of Action in Cancer Models

Key Considerations for Protocol Optimization

When optimizing the schedule for your specific research, please consider:

- **Combination Therapy:** **Fimepinostat** shows synergistic effects with other agents. In glioblastoma models, it acted synergistically with temozolomide [3]. In small cell lung cancer, it overcame platinum

resistance and was combined with carboplatin/etoposide [6]. In endometrial cancer, it resensitized tumors to progestin therapy [2]. Explore rational combinations based on your cancer model's biology.

- **Biomarker Integration:** Incorporate biomarker analysis to assess target engagement and mechanism of action. Key biomarkers from research include:
 - **Reduction in p-AKT and increase in acetyl-histone H3** to confirm dual PI3K/HDAC inhibition [2] [6].
 - **Downregulation of c-MYC** expression, a key oncogenic target of **fimepinostat** [3] [6] [7].
 - **Serum IGF-1** levels were identified as a potential surrogate biomarker for drug effect in endometrial cancer models [2].

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